REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:6]=1C(O)=O)([OH:3])=[O:2].[C:15]([O-:18])([O-])=O.[K+].[K+].[CH3:21]I.CN([CH:26]=[O:27])C>>[CH3:15][O:18][C:26](=[O:27])[C:6]1[C:5]([CH2:4][C:1]([O:3][CH3:21])=[O:2])=[CH:13][CH:12]=[CH:11][C:10]=1[OH:14] |f:1.2.3|
|
Name
|
|
Quantity
|
5.021 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C(=CC=C1)O
|
Name
|
|
Quantity
|
3.567 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring under nitrogen at 0° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between H2O (100 mL) and ether (150 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1CC(=O)OC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |